Tetrakis(methylamino)phosphonium iodide
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Overview
Description
Tetrakis(methylamino)phosphonium iodide is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a central phosphorus atom bonded to four methylamino groups and one iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(methylamino)phosphonium iodide typically involves the reaction of phosphorus trichloride with methylamine in the presence of a base, followed by the addition of an iodide source. The reaction can be summarized as follows:
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Reaction of Phosphorus Trichloride with Methylamine
PCl3+4CH3NH2→P(NHCH3)4+3HCl
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Addition of Iodide Source
P(NHCH3)4+I2→[P(NHCH3)4]+I−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(methylamino)phosphonium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tetrakis(methylamino)phosphonium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrakis(methylamino)phosphonium iodide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions and participate in redox reactions. The pathways involved in its mechanism of action include:
Nucleophilic Attack: The methylamino groups can act as nucleophiles, attacking electrophilic centers.
Electrophilic Attack: The phosphorus atom can act as an electrophile, reacting with nucleophiles.
Redox Reactions: The compound can undergo oxidation and reduction, altering its oxidation state and reactivity.
Comparison with Similar Compounds
Tetrakis(methylamino)phosphonium iodide can be compared with other similar compounds, such as:
Tetrakis(dimethylamino)phosphonium iodide: Similar structure but with dimethylamino groups.
Tetrakis(ethylamino)phosphonium iodide: Contains ethylamino groups instead of methylamino.
Tetrakis(phenylamino)phosphonium iodide: Contains phenylamino groups, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of methylamino groups and iodide ion, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and form stable complexes makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tetrakis(methylamino)phosphanium;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H16N4P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZYWZLPNZBYRB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN[P+](NC)(NC)NC.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16IN4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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